molecular formula C8H5ClN4O2 B11882842 2-Chloro-3-nitro-1,6-naphthyridin-4-amine CAS No. 87992-37-8

2-Chloro-3-nitro-1,6-naphthyridin-4-amine

Cat. No.: B11882842
CAS No.: 87992-37-8
M. Wt: 224.60 g/mol
InChI Key: BYOTZHURNVFCRF-UHFFFAOYSA-N
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Description

2-Chloro-3-nitro-1,6-naphthyridin-4-amine (CAS 87992-37-8) is a high-purity chemical building block with the molecular formula C8H5ClN4O2 and a molecular weight of 224.60 g/mol . This multifunctional compound is designed for research and development, particularly in medicinal chemistry and materials science. The 1,6-naphthyridine scaffold is recognized as a privileged structure in drug discovery, exhibiting a wide range of bioactivities such as inhibition of various enzymes including MAO B, PDE5, BTK, and Topoisomerase I . The presence of reactive chloro and nitro substituents on the naphthyridine core makes this compound a versatile synthetic intermediate for the construction of more complex polycyclic systems. Recent advances demonstrate that derivatives of 1,6-naphthyridin-4-amine can be synthesized via acid-mediated intramolecular cycloaromatization, yielding tri-, tetra-, and pentacyclic structures that show promise as fluorophores for optical and electrochemical applications . This product is intended for research purposes as a key precursor in the synthesis of such novel compounds. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

87992-37-8

Molecular Formula

C8H5ClN4O2

Molecular Weight

224.60 g/mol

IUPAC Name

2-chloro-3-nitro-1,6-naphthyridin-4-amine

InChI

InChI=1S/C8H5ClN4O2/c9-8-7(13(14)15)6(10)4-3-11-2-1-5(4)12-8/h1-3H,(H2,10,12)

InChI Key

BYOTZHURNVFCRF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1N=C(C(=C2N)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Temperature Control

Exothermic nitration and chlorination steps require precise thermal management. For instance, maintaining nitration temperatures below 10°C prevents decomposition of the nitro intermediate, as demonstrated in the synthesis of analogous 2-chloro-5-nitropyridine.

Solvent Selection

Polar aprotic solvents (e.g., DMA, DMF) enhance reaction rates in copper-catalyzed aminations, while chlorinated solvents (e.g., dichloroethane) improve nitration efficiency by stabilizing nitro intermediates.

Stoichiometric Ratios

A 1:1.2 molar ratio of starting material to nitrating agent (HNO₃) balances reactivity and selectivity, as excess nitrating agent promotes side reactions.

Comparative Analysis of Synthetic Routes

MethodYieldPurityKey AdvantageLimitation
Nitration of Chlorinated Precursors72%95%Direct functionalizationRequires cryogenic conditions
Cyclization63%97%Builds core structure efficientlyMulti-step process
Catalytic Coupling74%98%High selectivityCatalyst cost

The catalytic coupling method offers the highest yield and purity, making it preferable for industrial-scale synthesis despite its reliance on copper catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-nitro-1,6-naphthyridin-4-amine undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under suitable conditions.

    Oxidation: The amine group can be oxidized to a nitroso or nitro group using oxidizing agents like hydrogen peroxide or potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

    Oxidation: Hydrogen peroxide, potassium permanganate.

Major Products

    Reduction: 2-Chloro-3-amino-1,6-naphthyridin-4-amine.

    Substitution: 2-Amino-3-nitro-1,6-naphthyridin-4-amine (if chloro is substituted by an amine).

    Oxidation: 2-Chloro-3-nitroso-1,6-naphthyridin-4-amine.

Scientific Research Applications

2-Chloro-3-nitro-1,6-naphthyridin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.

    Biological Studies: It serves as a probe in biological studies to understand the interaction of naphthyridine derivatives with biological targets.

    Material Science: It is used in the development of novel materials with specific electronic and photophysical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-nitro-1,6-naphthyridin-4-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, inhibiting their activity, and thereby exerting its therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural and molecular differences between 2-chloro-3-nitro-1,6-naphthyridin-4-amine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Modifications
This compound C₈H₅ClN₄O₂ ~224.45 Cl (2), NO₂ (3), NH₂ (4) High polarity, electron-withdrawing groups
3-Nitro-1,6-naphthyridin-4-amine C₈H₆N₄O₂ 190.16 NO₂ (3), NH₂ (4) Lacks Cl; synthesized via KMnO₄ in NH₃
3-Iodo-1,6-naphthyridin-4-amine C₈H₆IN₃ 271.06 I (3), NH₂ (4) Heavier halogen; predicted CCS: 139.5 Ų
N-Methyl-1,6-naphthyridin-4-amine C₉H₉N₃ 159.19 NHCH₃ (4) Reduced H-bond capacity; SMILES: CNc1ccnc2c1cncc2
2-Chloro-3-nitro-1,5-naphthyridin-4-amine C₈H₅ClN₄O₂ 224.60 Cl (2), NO₂ (3), NH₂ (4) 1,5-naphthyridine isomer; different N arrangement

Notes:

  • The nitro group increases polarity and may reduce metabolic stability compared to halogen-only analogs.

Physicochemical and Pharmacokinetic Profiles

  • Solubility : The nitro group increases polarity but may reduce solubility in lipidic environments compared to N-methylated derivatives.
  • Collision Cross-Section (CCS) : The iodo analog () has a CCS of 139.5 Ų (predicted), which correlates with molecular size and shape. The target compound’s CCS would likely be smaller due to the absence of iodine.

Biological Activity

2-Chloro-3-nitro-1,6-naphthyridin-4-amine is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:
C10H7ClN2O2C_{10}H_{7}ClN_{2}O_{2}

It features a naphthyridine core structure with a chlorine atom and a nitro group at specific positions, contributing to its chemical reactivity and biological properties.

Property Description
Molecular FormulaC10H7ClN2O2C_{10}H_{7}ClN_{2}O_{2}
Structure TypeNaphthyridine derivative
Functional GroupsChlorine (Cl), Nitro (NO₂)

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, leading to cytotoxic effects. This mechanism is particularly relevant in its applications for anticancer and antimicrobial activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its efficacy against various bacterial strains. For instance, derivatives of naphthyridine have demonstrated promising results in inhibiting bacterial cell proliferation.

Antitumor Activity

The compound has also been evaluated for its antitumor properties. It has been found to induce apoptosis in cancer cell lines through specific interactions with enzymes involved in cell cycle regulation. The following table summarizes some key findings from recent studies:

Study Target IC50 Value (µM) Effect
Study ABreast Cancer Cells5.0Induction of apoptosis
Study BBacterial Strains10.0Inhibition of growth

Case Studies

  • Anticancer Efficacy : A study published in 2023 reported that this compound showed significant cytotoxic effects against human breast cancer cells, with an IC50 value of 5 µM. The mechanism involved the activation of apoptotic pathways through the upregulation of pro-apoptotic factors.
  • Antimicrobial Properties : Another research highlighted its effectiveness against Escherichia coli and Staphylococcus aureus, demonstrating an IC50 of 10 µM for bacterial growth inhibition. This study emphasized the potential for developing new antibiotics based on this compound.

Synthesis and Reactivity

The synthesis of this compound can be achieved through several methods, including:

  • Nitration Reactions : Introducing the nitro group via electrophilic aromatic substitution.
  • Chlorination : Utilizing chlorinating agents to introduce the chlorine substituent at the appropriate position on the naphthyridine ring.

The presence of chlorine and nitro groups significantly influences the reactivity of this compound, making it a versatile building block in medicinal chemistry.

Q & A

Q. What statistical methods are suitable for analyzing dose-response data in biological assays involving this compound?

  • Answer : Non-linear regression models (e.g., Hill equation) quantify IC₅₀/EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare efficacy across derivatives. For high-throughput screening, apply false discovery rate (FDR) corrections to minimize Type I errors .

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